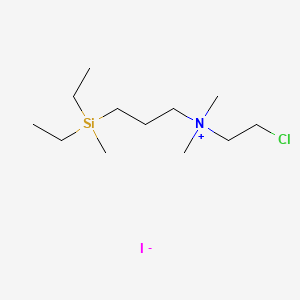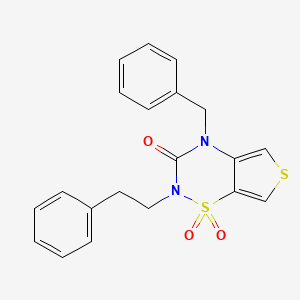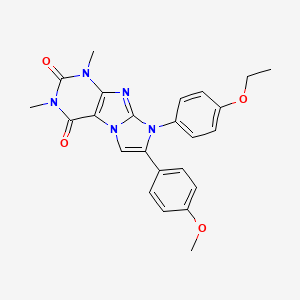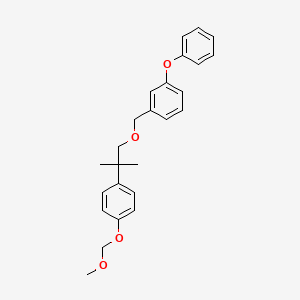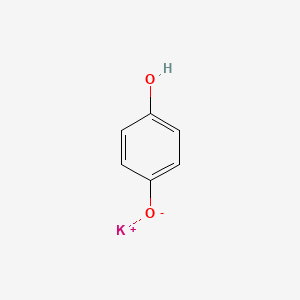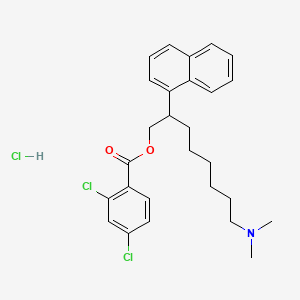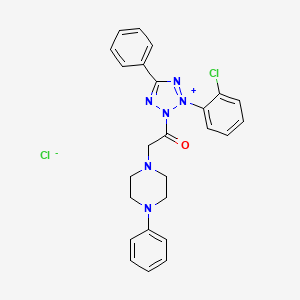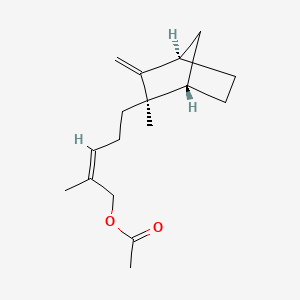
beta-Santalol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Santalol acetate is an organic compound classified as a sesquiterpene. It is a derivative of beta-Santalol, which is a major component of sandalwood oil. This compound is known for its distinctive woody fragrance and is widely used in the perfume and fragrance industry. This compound is also recognized for its potential pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Santalol acetate typically involves the acetylation of beta-Santalol. This can be achieved through the reaction of beta-Santalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of beta-Santalol from sandalwood oil, followed by its acetylation. The extraction process can be performed using various methods such as steam distillation, hydrodistillation, or supercritical fluid extraction. The acetylation step is similar to the laboratory synthesis, involving the reaction of beta-Santalol with acetic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Santalol acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can yield beta-Santalol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Beta-Santalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Santalol acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other sesquiterpene derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory effects.
Medicine: Investigated for its potential use in treating various diseases, including cancer and skin disorders.
Industry: Widely used in the fragrance and perfume industry due to its distinctive woody aroma
Wirkmechanismus
The mechanism of action of beta-Santalol acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Santalol: Another major component of sandalwood oil, known for its similar woody fragrance and biological activities.
Beta-Santalol: The parent compound of beta-Santalol acetate, with similar pharmacological properties.
Alpha-Santalol acetate: An acetate derivative of alpha-Santalol, with similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific acetylated structure, which imparts distinct chemical and biological properties. Its acetate group enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
77-43-0 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,15-16H,2,5,7-11H2,1,3-4H3/b12-6-/t15-,16+,17+/m1/s1 |
InChI-Schlüssel |
RCFGRZLLBGMERD-UXBURDBMSA-N |
Isomerische SMILES |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C |
Kanonische SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







